molecular formula C9H9F2N B13632280 3-(2,5-Difluorophenyl)prop-2-en-1-amine

3-(2,5-Difluorophenyl)prop-2-en-1-amine

Cat. No.: B13632280
M. Wt: 169.17 g/mol
InChI Key: UQCFHOUDGDYKSC-OWOJBTEDSA-N
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Description

3-(2,5-Difluorophenyl)prop-2-en-1-amine is an organic compound characterized by the presence of a difluorophenyl group attached to a prop-2-en-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Difluorophenyl)prop-2-en-1-amine typically involves the reaction of 2,5-difluorobenzaldehyde with nitromethane under basic conditions to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluorophenyl)prop-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The double bond in the prop-2-en-1-amine moiety can be reduced to form saturated amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2,5-Difluorophenyl)prop-2-en-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorophenyl)prop-2-en-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets, making it a valuable compound in drug discovery .

Comparison with Similar Compounds

Similar Compounds

    3-(2,6-Difluorophenyl)prop-2-en-1-amine: Similar structure but with fluorine atoms at different positions on the phenyl ring.

    3-(2,4-Difluorophenyl)prop-2-en-1-amine: Another isomer with fluorine atoms at different positions.

    3-(2,5-Difluorophenyl)prop-2-en-1-one: A related compound with a ketone group instead of an amine.

Uniqueness

3-(2,5-Difluorophenyl)prop-2-en-1-amine is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

(E)-3-(2,5-difluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9F2N/c10-8-3-4-9(11)7(6-8)2-1-5-12/h1-4,6H,5,12H2/b2-1+

InChI Key

UQCFHOUDGDYKSC-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)/C=C/CN)F

Canonical SMILES

C1=CC(=C(C=C1F)C=CCN)F

Origin of Product

United States

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